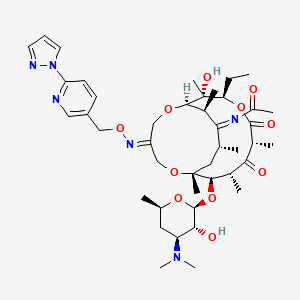

Modithromycin

Description

Properties

IUPAC Name |

N-[(1R,2R,3R,6R,8R,9R,10R,13E,16S,18R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2,6,8,10,16,18-hexamethyl-5,7-dioxo-13-[(6-pyrazol-1-ylpyridin-3-yl)methoxyimino]-4,11,15-trioxabicyclo[8.5.4]nonadecan-17-ylidene]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGSYOKBEDVHQB-ZIJNRMRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@H]2[C@H](C(=NC(=O)C)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(OC/C(=N/OCC4=CN=C(C=C4)N5C=CC=N5)/CO2)C)C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736992-12-4 |

Source

|

| Record name | Modithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MODITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MAY4E090U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azithromycin's Interaction with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of action of azithromycin, a macrolide antibiotic, on the 50S ribosomal subunit of bacteria. The document provides a comprehensive overview of its binding process, inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these interactions.

Core Mechanism of Action

Azithromycin exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit.[1][2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] By physically obstructing this tunnel, azithromycin sterically hinders the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs and ultimately, the inhibition of protein synthesis.[4][5] While primarily bacteriostatic, azithromycin can be bactericidal at higher concentrations.

The binding of azithromycin is a dynamic, two-step process, particularly in Escherichia coli. It involves an initial, rapid, and low-affinity binding within the upper part of the NPET, followed by a slower conformational rearrangement to a high-affinity binding state that is significantly more inhibitory.[4][6][7][8]

The Azithromycin Binding Site

Structural and biochemical studies have identified the key components of the azithromycin binding site on the 50S ribosomal subunit.

-

23S rRNA: The primary interaction is with specific nucleotides of the 23S rRNA. In Deinococcus radiodurans, one azithromycin molecule has been observed to interact with domains IV and V of the 23S rRNA.[4]

-

Ribosomal Proteins: Ribosomal proteins L4 and L22, which are integral components of the NPET wall, also contribute to the binding of a second azithromycin molecule in some species.[4]

The conformation of the lactone ring of azithromycin, altered by the nitrogen atom insertion that characterizes it as an azalide, allows for unique contacts within the binding pocket compared to other macrolides.[4]

Quantitative Analysis of Azithromycin's Inhibitory Activity

The inhibitory potency of azithromycin has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Bacterial Species | Assay Type | IC50 (µg/mL) | Reference |

| Haemophilus influenzae | Protein Synthesis Inhibition | 0.4 | [9] |

| Haemophilus influenzae | Growth Inhibition | 0.4 | [9] |

| Staphylococcus aureus | Protein Synthesis Inhibition | 5 | [10] |

| Staphylococcus aureus | 50S Subunit Formation Inhibition | 5 | [10] |

| Staphylococcus aureus | Growth Inhibition | 2.5 | [10] |

Experimental Protocols for Studying Azithromycin-Ribosome Interactions

A variety of sophisticated experimental techniques are employed to investigate the interaction between azithromycin and the 50S ribosomal subunit.

In Vitro Transcription/Translation Inhibition Assay

This assay is fundamental for determining the inhibitory effect of azithromycin on protein synthesis.

Principle: A cell-free system containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence and absence of azithromycin to quantify the extent of inhibition.[11]

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7), a coupled transcription-translation cell-free extract (e.g., from E. coli or rabbit reticulocytes), amino acids, and an energy source.[1][5][12]

-

Inhibitor Addition: Add varying concentrations of azithromycin (typically prepared as a stock solution in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone).[13]

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for bacterial systems) for a defined period to allow for protein synthesis.[1][13]

-

Detection: Quantify the amount of synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence with a luminometer.[13]

-

Data Analysis: Plot the reporter activity against the azithromycin concentration and fit the data to a dose-response curve to determine the IC50 value.

Toeprinting Assay

This high-resolution footprinting technique is used to map the precise location of the ribosome stalled on an mRNA transcript by an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates, creating a truncated cDNA product. The length of this "toeprint" fragment reveals the exact position of the ribosome.[14][15]

Detailed Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and the necessary translation factors. Add azithromycin to induce stalling.[16]

-

Primer Hybridization: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA, downstream of the region of interest.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.

-

Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

-

Analysis: Visualize the cDNA fragments. The length of the truncated product, when compared to a sequencing ladder of the same mRNA, identifies the nucleotide at which the ribosome is stalled.[14]

Ribosome Footprinting (Ribo-Seq)

This powerful, high-throughput sequencing technique provides a genome-wide snapshot of all ribosome positions on mRNAs within a cell at a given moment, revealing how antibiotics affect translation globally.

Principle: Cells are treated with an antibiotic to stall ribosomes. The cells are then lysed, and RNases are used to digest all mRNA that is not protected by ribosomes. The remaining ribosome-protected mRNA fragments ("footprints") are isolated, converted to a cDNA library, and sequenced using next-generation sequencing.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat a bacterial culture with azithromycin for a short period. Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[17][18]

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest unprotected mRNA.[8]

-

Monosome Isolation: Isolate the 70S monosomes (ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation or size-exclusion chromatography.[8]

-

Footprint Extraction: Extract the mRNA footprints from the purified monosomes.

-

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, and amplify to create a sequencing library. Sequence the library on a high-throughput sequencing platform.[8]

-

Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome to map the positions of the ribosomes. Analyze the footprint density to identify sites of ribosome stalling induced by azithromycin.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the three-dimensional structure of the ribosome in complex with azithromycin at near-atomic resolution.

Principle: A purified solution of the ribosome-azithromycin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to acquire a large number of 2D projection images of the randomly oriented particles. These 2D images are computationally combined to reconstruct a 3D density map of the complex.

Detailed Methodology:

-

Complex Formation and Purification: Incubate purified 70S ribosomes with a molar excess of azithromycin to ensure saturation of the binding site. Purify the complex to remove unbound antibiotic.[19]

-

Grid Preparation: Apply a small volume of the purified complex solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to create a vitrified sample.[20]

-

Data Collection: Collect a large dataset of 2D projection images of the frozen particles using a cryo-electron microscope equipped with a direct electron detector.[21]

-

Image Processing: Use specialized software to perform particle picking, 2D classification to remove noise and select for high-quality particle images, and 3D reconstruction to generate a high-resolution density map.[21][22]

-

Model Building and Refinement: Build an atomic model of the ribosome-azithromycin complex into the cryo-EM density map and refine the model to fit the data.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of azithromycin's interaction with the 50S ribosomal subunit.

Caption: Overview of azithromycin binding to the 50S subunit and subsequent inhibition of protein synthesis.

Caption: The two-step binding mechanism of azithromycin to the E. coli ribosome.

Caption: Simplified workflow of a toeprinting assay to map azithromycin-induced ribosome stalling.

Conclusion

Azithromycin's mechanism of action on the 50S ribosomal subunit is a multifaceted process involving specific interactions within the nascent peptide exit tunnel. This leads to a context-dependent inhibition of protein synthesis. The continued application of advanced biochemical and structural techniques is crucial for a deeper understanding of these interactions, which will in turn inform the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Molecular dynamics simulations of large macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome [open.metu.edu.tr]

- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]

- 7. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Getting Started with Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]

- 19. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryo-EM Techniques | Single Particle Cryo-EM | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Synthesis of Azithromycin from Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and chemical synthesis of azithromycin, a pivotal azalide antibiotic, from its precursor, erythromycin A. It details the historical context of its discovery by scientists at the Croatian pharmaceutical company Pliva, the key chemical transformations involved in its synthesis, and the experimental protocols for these reactions. Quantitative data from various sources are summarized for comparative analysis, and the underlying mechanisms are illustrated through detailed diagrams.

Discovery and Development

Azithromycin was discovered in 1980 by a team of researchers at Pliva, a Croatian pharmaceutical company.[1][2] The team, led by Dr. Slobodan Đokić, included Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev.[1][3] Their work represented a significant breakthrough in macrolide antibiotic research, aiming to improve upon the acid stability and pharmacokinetic profile of erythromycin A.[4][5] The key innovation was the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin, creating a more stable 15-membered ring and a new class of antibiotics known as azalides.[6] This structural modification conferred enhanced activity against Gram-negative bacteria and improved tissue penetration compared to its predecessor.[7] Patented in 1981, azithromycin was later licensed to Pfizer, which launched it under the brand name Zithromax in 1991.[1][2]

The Chemical Synthesis Pathway

The semi-synthesis of azithromycin from erythromycin A is a well-established four-step process.[6] This transformation involves the initial conversion of erythromycin to its oxime, followed by a Beckmann rearrangement to expand the lactone ring. The resulting imino ether is then reduced, and a final reductive N-methylation step yields azithromycin.[8]

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of azithromycin. These protocols are a synthesis of information from various patented and published procedures.

Step 1: Oximation of Erythromycin A

This initial step involves the conversion of the C9 ketone of erythromycin A to an oxime.

-

Materials:

-

Erythromycin A

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or other suitable base)

-

Methanol

-

Water

-

-

Procedure:

-

Dissolve erythromycin A in methanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cool the reaction mixture and add water to precipitate the erythromycin A oxime.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Step 2: Beckmann Rearrangement of Erythromycin A Oxime

This crucial step expands the 14-membered ring of erythromycin to the 15-membered azalide core.

-

Materials:

-

Erythromycin A oxime

-

p-Toluenesulfonyl chloride (or other sulfonylating agent)

-

Sodium bicarbonate

-

Acetone

-

Water

-

-

Procedure:

-

Suspend erythromycin A oxime in a mixture of acetone and water.

-

Add sodium bicarbonate to the suspension.

-

Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in acetone.

-

Stir the reaction mixture at a low temperature for a few hours.

-

Adjust the pH of the solution to alkaline (pH 9-10) with sodium hydroxide to precipitate the crude erythromycin-6,9-imino ether.

-

Filter the product, wash with water, and dry.

-

Step 3: Reduction of Erythromycin-6,9-imino ether

The imino ether is reduced to the corresponding secondary amine in this step.

-

Materials:

-

Erythromycin-6,9-imino ether

-

Rhodium on carbon (Rh/C) or other suitable catalyst (e.g., PtO2)

-

Acetic acid

-

Water

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the imino ether in a mixture of acetic acid and water.

-

Add the Rh/C catalyst to the solution.

-

Hydrogenate the mixture in a Parr hydrogenator under pressure (e.g., 70 bar) at room temperature for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter off the catalyst. The resulting filtrate containing 9-deoxo-9a-aza-9a-homoerythromycin A can be used directly in the next step.

-

Step 4: Reductive N-methylation

The final step involves the methylation of the secondary amine to yield azithromycin. This can often be performed as a one-pot reaction following the reduction.[9][10]

-

Materials:

-

Filtrate from the previous step containing 9-deoxo-9a-aza-9a-homoerythromycin A

-

Formaldehyde (37% aqueous solution)

-

Formic acid (optional, as the reaction can be carried out under the previous catalytic hydrogenation conditions)

-

Sodium hydroxide

-

-

Procedure (One-Pot):

-

To the filtrate from the reduction step, add an aqueous solution of formaldehyde.

-

Continue the hydrogenation at elevated temperature and pressure (e.g., 40-45°C and 40 bar) for an extended period (e.g., 20 hours).

-

After the reaction is complete, filter off the catalyst.

-

Adjust the pH of the filtrate to approximately 9.5 with a sodium hydroxide solution to precipitate the crude azithromycin.

-

Stir the suspension at room temperature to allow for complete precipitation.

-

Filter the solid, wash thoroughly with water, and dry to yield crude azithromycin.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure azithromycin.[8]

-

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in the synthesis of azithromycin, compiled from various patent literature.

Table 1: Yields of Intermediates and Final Product

| Reaction Step | Starting Material | Product | Reported Yield |

| Oximation | Erythromycin A | Erythromycin A Oxime | >95% |

| Beckmann Rearrangement | Erythromycin A Oxime | Erythromycin-6,9-imino ether | 75-94% |

| Reduction & Reductive Methylation (One-Pot) | Erythromycin-6,9-imino ether | Azithromycin | 43-95% |

Table 2: Purity of Intermediates and Final Product

| Compound | Purity | Analytical Method |

| Erythromycin-6,9-imino ether | >92% | HPLC |

| Crude Azithromycin | 95-98% | HPLC |

| Recrystallized Azithromycin | >99% | HPLC |

Experimental and Logical Workflow

The overall workflow for the synthesis and purification of azithromycin involves a series of sequential chemical reactions followed by purification and analysis steps.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel.[4] This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This mechanism is primarily bacteriostatic, but can be bactericidal at higher concentrations.

References

- 1. mdpi.com [mdpi.com]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers - Google Patents [patents.google.com]

- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]

- 6. CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether - Google Patents [patents.google.com]

- 7. WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a - Google Patents [patents.google.com]

- 8. A Facile Process For Purification Of Azithromycin [quickcompany.in]

- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]

The In Vivo Journey of Azithromycin: A Technical Guide to its Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo pharmacokinetics and extensive tissue distribution of azithromycin, a macrolide antibiotic renowned for its unique pharmacological profile. This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, detailed experimental methodologies for its quantification in biological matrices, and an exploration of its interaction with key cellular signaling pathways.

Pharmacokinetic Profile of Azithromycin

Azithromycin exhibits a distinctive pharmacokinetic profile characterized by rapid and wide tissue distribution, leading to significantly higher concentrations in tissues than in plasma, and a long terminal elimination half-life.[1][2]

Absorption

Following oral administration, azithromycin is rapidly absorbed, with an absolute bioavailability of approximately 37-38%.[3][4] Peak plasma concentrations (Tmax) are typically reached within 2 to 3 hours after administration.[2]

Distribution

A hallmark of azithromycin's pharmacokinetics is its extensive and rapid distribution into tissues throughout the body.[2][4] This is reflected by its large apparent steady-state volume of distribution of 31.1 L/kg.[2] Azithromycin's protein binding in serum is variable and concentration-dependent, decreasing from 51% at a concentration of 0.02 µg/mL to 7% at 2 µg/mL.[2][4]

The high tissue concentrations are a result of its ability to accumulate within cells, particularly phagocytes such as neutrophils and macrophages.[4] This intracellular accumulation is driven by a mechanism known as "ion trapping" within the acidic environment of lysosomes. The intracellular-to-extracellular concentration ratio can exceed 30 after just one hour.[4] This targeted delivery to immune cells is thought to enhance its distribution to inflamed tissues.[4]

Metabolism

Azithromycin is primarily metabolized in the liver.[4] However, in vitro and in vivo studies to fully assess the metabolism of azithromycin have not been extensively performed, and no specific single enzyme has been identified as being solely responsible for its metabolism.[1]

Excretion

The primary route of elimination for azithromycin is biliary excretion, with a large portion of the drug excreted unchanged in the feces.[1] Renal excretion is a minor pathway, with approximately 6% of the administered dose appearing as unchanged drug in the urine.[1] The plasma concentration of azithromycin declines in a polyphasic manner, with a prolonged terminal elimination half-life of approximately 68 hours.[1][4] This long half-life is attributed to the extensive uptake and subsequent slow release of the drug from tissues.[1]

Data Presentation: Quantitative Pharmacokinetics and Tissue Distribution

The following tables summarize key quantitative pharmacokinetic parameters and tissue distribution data for azithromycin in humans.

Table 1: Pharmacokinetic Parameters of Azithromycin in Human Plasma (Single 500 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 0.5 (0.2) mcg/mL | [2] |

| Tmax (Time to Peak Concentration) | 2.2 (0.9) hours | [2] |

| AUC0-72 (Area Under the Curve) | 4.3 (1.2) mcg·h/mL | [2] |

| Absolute Bioavailability | ~38% | [2] |

| Terminal Elimination Half-life | ~68 hours | [4] |

Table 2: Azithromycin Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Concentration (µg/g or µg/mL) | Time After Dose | Dosing Regimen | Reference |

| Tonsil | 4.5 µg/g | 12 hours | Two 250 mg doses, 12h apart | [5] |

| Tonsil | 3.9 µg/g | 24 hours | Two 250 mg doses, 12h apart | [5] |

| Tonsil | 0.93 µg/g | 7.5 days | Two 250 mg doses, 12h apart | [5] |

| Prostate | >3 mg/kg | Peak | Two 250 mg doses, 12h apart | [3] |

| White Blood Cells (WBC) | 22,532 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |

| Muscle (Interstitial Fluid) | 25.7 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |

| Subcutis (Interstitial Fluid) | 16.4 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |

Table 3: Tissue-to-Plasma Concentration Ratios of Azithromycin in Humans

| Tissue | Ratio | Time After Dose | Reference |

| Tonsil | >150 | - | [5] |

| Skin | 10 | 2-4 hours | [2] |

| Lung | 100 | 19 hours | [2] |

| Sputum | 10 | 10-12 hours | [2] |

| Cervix | 2.0 | 19 hours | [2] |

| WBC/Plasma Cmax Ratio (Day 1) | 61.56 | - | [6] |

| Muscle/Plasma Cmax Ratio (Day 1) | 0.07 | - | [6] |

| Subcutis/Plasma Cmax Ratio (Day 1) | 0.05 | - | [6] |

Experimental Protocols

This section outlines the key methodologies used for the in vivo study of azithromycin's pharmacokinetics and tissue distribution.

In Vivo Tissue Distribution Study Workflow

The following diagram illustrates a typical workflow for an in vivo study designed to determine the tissue distribution of azithromycin.

Quantification of Azithromycin in Plasma and Tissue Homogenates by HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the quantification of azithromycin in biological matrices.[6][7]

Sample Preparation:

-

Plasma: Protein precipitation is a common method for plasma sample preparation. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[1]

-

Tissue: Tissues are first weighed and then homogenized in a suitable buffer. The extraction of azithromycin from the tissue homogenate is often achieved through liquid-liquid extraction or solid-phase extraction (SPE).[7][8] For liquid-liquid extraction, an organic solvent is used to extract the drug from the aqueous homogenate.[8] SPE involves passing the sample through a cartridge that retains the drug, which is then eluted with a solvent.[7]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: A C18 reverse-phase column is commonly used for the separation of azithromycin. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[7]

-

Mass Spectrometry: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity. The precursor and product ion transitions for azithromycin are monitored.[7]

In Vivo Sampling of Interstitial Fluid using Microdialysis

Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of tissues like muscle and subcutaneous fat.[6]

Procedure:

-

A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.

-

The probe is perfused with a physiological solution (perfusate) at a slow, constant flow rate.

-

As the perfusate flows through the probe, unbound azithromycin in the interstitial fluid diffuses across the semipermeable membrane into the perfusate.

-

The collected perfusate (dialysate) is then analyzed by HPLC-MS/MS to determine the concentration of azithromycin.

Modulation of Cellular Signaling Pathways

Beyond its antimicrobial activity, azithromycin exhibits immunomodulatory effects by interacting with key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Azithromycin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.[9] It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB.[9] This, in turn, reduces the expression of pro-inflammatory cytokines.

Modulation of the MAPK/ERK Signaling Pathway

Azithromycin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[10][11] Studies have shown that azithromycin can reduce the phosphorylation of p38 MAPK and ERK, which are key components of this cascade involved in inflammation and cell proliferation.[10][11]

Inhibition of the mTOR Signaling Pathway

Azithromycin can also suppress T-cell activation and proliferation by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway. It has been shown to reduce the phosphorylation of the S6 ribosomal protein (S6RP), a downstream target of mTOR.

Conclusion

Azithromycin's unique pharmacokinetic profile, characterized by high and sustained tissue concentrations, is a key determinant of its clinical efficacy. Its ability to accumulate in phagocytic cells allows for targeted delivery to sites of infection and inflammation. The methodologies outlined in this guide provide a framework for the robust in vivo evaluation of azithromycin and similar compounds. Furthermore, its immunomodulatory effects, mediated through the inhibition of critical signaling pathways such as NF-κB, MAPK/ERK, and mTOR, highlight its therapeutic potential beyond its direct antimicrobial activity. This comprehensive understanding is crucial for optimizing its clinical use and for the development of future therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. AZITHROMYCIN Tablets USP 250 mg and 500 mg [dailymed.nlm.nih.gov]

- 3. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Concentrations of azithromycin in human tonsillar tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azithromycin treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azithromycin reduces tumor necrosis factor-alpha production in lipopolysaccharide-stimulated THP-1 monocytic cells by modification of stress response and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Azithromycin's Immunomodulatory and Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, a macrolide antibiotic, exhibits potent immunomodulatory and anti-inflammatory properties independent of its antimicrobial activity. These effects are increasingly recognized for their therapeutic potential in chronic inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects on immune cells, and detailed experimental protocols to investigate these properties. Azithromycin's core immunomodulatory functions include the suppression of pro-inflammatory signaling pathways such as NF-κB and STAT1, the promotion of an anti-inflammatory M2 macrophage phenotype, the modulation of neutrophil function and apoptosis, and the inhibition of autophagy. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of azithromycin's non-antibiotic effects.

Core Mechanisms of Action

Azithromycin exerts its immunomodulatory and anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways and immune cell functions.

Inhibition of Pro-inflammatory Signaling Pathways

Azithromycin has been shown to suppress the activation of critical transcription factors that drive inflammatory responses, primarily Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).

-

NF-κB Pathway: Azithromycin inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] This is achieved, in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] The estimated IC50 value for azithromycin's inhibition of TNFα-mediated NF-κB activation is approximately 56 µM.[2][3] By blocking NF-κB, azithromycin effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[4]

-

STAT1 Pathway: Azithromycin has been observed to decrease the phosphorylation of STAT1 in a concentration-dependent manner.[1] STAT1 is a key signaling molecule for interferon-gamma (IFN-γ), a potent pro-inflammatory cytokine. Inhibition of STAT1 phosphorylation further contributes to the suppression of inflammatory gene expression.

Modulation of Macrophage Polarization

Azithromycin promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype.

-

M1 Suppression: In classically activated (M1) macrophages (stimulated with LPS and IFN-γ), azithromycin reduces the production of pro-inflammatory cytokines such as IL-12 and IL-6.[5] It also attenuates the expression of inducible nitric oxide synthase (iNOS), a key M1 effector molecule.[6]

-

M2 Promotion: Azithromycin enhances the expression of M2 markers, including the mannose receptor (CD206) and CD23.[5][7] It significantly increases the activity of arginase-1, an M2 effector molecule, by up to 10-fold in IFN-γ and LPS-stimulated cells.[5][6] Furthermore, azithromycin boosts the production of the anti-inflammatory cytokine IL-10.[5]

References

- 1. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. preprints.org [preprints.org]

In Vitro Antibacterial Spectrum of Azithromycin Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of respiratory tract infections. Its favorable pharmacokinetic profile, including high and sustained tissue concentrations, and its broad spectrum of activity against typical and atypical respiratory pathogens, have cemented its clinical importance. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of azithromycin against key respiratory pathogens. The data presented herein is crucial for understanding its efficacy, monitoring emerging resistance, and guiding future drug development efforts.

The primary mechanism of action for azithromycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action is primarily bacteriostatic, but can be bactericidal at high concentrations against certain pathogens.[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of azithromycin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for azithromycin against major respiratory pathogens. Data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 191 | 0.13 | 0.25 | ≤0.015 - 0.25 | [3] |

| Haemophilus influenzae | 210 | - | - | 0.5 - 4.0 | [4] |

| Moraxella catarrhalis | - | - | - | - | - |

| Mycoplasma pneumoniae | - | - | 0.00024 | - | [5] |

| Chlamydophila pneumoniae | 55 | - | 0.5 | - | [6][7] |

| Legionella pneumophila | 149 | - | - | 0.064 - 1.0 (for erythromycin) | [8] |

Note: Data for Moraxella catarrhalis requires further specific studies for a comprehensive summary. For Legionella pneumophila, erythromycin MICs are often used as a surrogate, though azithromycin is also active.

Experimental Protocols

The determination of MIC values is performed using standardized laboratory procedures, primarily broth microdilution and agar dilution methods, as recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.[11][12][13]

1. Preparation of Antimicrobial Solutions:

-

A stock solution of azithromycin is prepared at a high concentration in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplemented media is used.

2. Inoculum Preparation:

-

The bacterial isolate is grown on an appropriate agar medium to obtain a pure culture.

-

Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the serially diluted azithromycin is inoculated with the standardized bacterial suspension.

-

A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air. For Haemophilus influenzae and Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

4. Interpretation of Results:

-

The MIC is read as the lowest concentration of azithromycin that completely inhibits visible bacterial growth (i.e., the first clear well).

Agar Dilution Method

This method is considered a reference method for MIC determination.[9][10][14]

1. Preparation of Agar Plates:

-

A stock solution of azithromycin is prepared.

-

Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar.

-

The agar-antibiotic mixtures are then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

3. Inoculation and Incubation:

-

The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

-

The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of azithromycin that inhibits the visible growth of the bacteria on the agar.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Relationship between MIC and Clinical Breakpoints

Caption: Interpretation of MIC values using clinical breakpoints.

Mechanisms of Resistance

The emergence of azithromycin resistance in respiratory pathogens is a significant clinical concern. The primary mechanisms of resistance include:

-

Target Site Modification: This is a common mechanism in Streptococcus pneumoniae. The erm(B) gene encodes a methylase that modifies the 23S rRNA, reducing the binding affinity of macrolides to the ribosome.[15][16] Mutations in the 23S rRNA and ribosomal proteins L4 and L22 can also confer resistance.[17][18]

-

Efflux Pumps: Active efflux of the antibiotic from the bacterial cell is another major resistance mechanism. In S. pneumoniae, this is often mediated by the mef(E) gene.[15] In Haemophilus influenzae and Legionella pneumophila, specific efflux pumps have also been identified as contributing to reduced susceptibility to azithromycin.[1][2][8][19][20][21]

Conclusion

Azithromycin continues to be a valuable agent in the treatment of respiratory tract infections due to its activity against a wide range of common pathogens. However, the rise of resistance, particularly in Streptococcus pneumoniae, necessitates ongoing surveillance of its in vitro activity. Standardized methodologies for susceptibility testing are crucial for accurate monitoring of resistance trends and for guiding appropriate clinical use. Understanding the mechanisms of resistance is fundamental for the development of strategies to overcome this challenge and to preserve the efficacy of this important antibiotic.

References

- 1. Insights into Haemophilus macrolide resistance: A comprehensive systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbiologic Efficacy of Azithromycin and Susceptibilities to Azithromycin of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiologic efficacy of azithromycin and susceptibilities to azithromycin of isolates of Chlamydia pneumoniae from adults and children with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. m.youtube.com [m.youtube.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]

- 16. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of efflux on telithromycin and macrolide susceptibility in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Effects of an Efflux Mechanism and Ribosomal Mutations on Macrolide Susceptibility of Haemophilus influenzae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Escalating Threat of Azithromycin Resistance: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Bacterial Resistance to Azithromycin

Abstract

The increasing prevalence of bacterial resistance to azithromycin, a cornerstone of treatment for numerous infectious diseases, poses a significant global health threat. This technical guide provides a comprehensive overview of the molecular underpinnings of azithromycin resistance in key bacterial pathogens, including Neisseria gonorrhoeae, Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus. We delve into the primary mechanisms of resistance: target site modification through mutations in the 23S rRNA and ribosomal proteins L4 and L22, ribosomal methylation mediated by erm genes, and active drug efflux via various pump systems. This guide offers detailed experimental protocols for the identification and characterization of these resistance determinants, presents quantitative data on their prevalence and impact on minimum inhibitory concentrations (MICs), and provides visual representations of key resistance pathways and laboratory workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in the surveillance, diagnosis, and development of novel strategies to combat azithromycin resistance.

Introduction

Azithromycin, a macrolide antibiotic, has been a vital therapeutic agent for a wide range of bacterial infections. Its favorable pharmacokinetic profile and broad spectrum of activity have led to its extensive use, which has unfortunately driven the selection and spread of resistant bacterial strains.[1] Understanding the molecular mechanisms that confer resistance is paramount for the development of effective countermeasures, including new diagnostics, therapeutic strategies, and antimicrobial stewardship programs. This guide synthesizes the current knowledge on the core mechanisms of azithromycin resistance, with a focus on the technical details relevant to the scientific community.

Core Mechanisms of Azithromycin Resistance

Bacteria have evolved three primary strategies to evade the antimicrobial action of azithromycin: modification of the drug's target, enzymatic alteration of the drug-binding site, and active removal of the drug from the cell.

Target Site Modification

Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Alterations in this binding site can significantly reduce the drug's efficacy.

The most clinically significant target site modifications are point mutations in domain V of the 23S rRNA gene. These mutations are critical for macrolide binding.

-

A2058G and A2059G Mutations (E. coli numbering): These are the most prevalent and clinically important mutations, conferring high-level resistance to macrolides. The A2059G mutation, in particular, has been shown to be the sole determinant for high-level azithromycin resistance in Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) reaching ≥256 µg/mL when present in three or four of the four 23S rRNA alleles.[2][3][4] The A2058G mutation has also been identified in N. gonorrhoeae isolates with high-level resistance.[5] In Mycoplasma genitalium, which has only one rRNA operon, these mutations are associated with treatment failure.[6][7]

-

C2611T Mutation (E. coli numbering): This mutation is associated with moderate-level azithromycin resistance, with MICs typically in the range of 2-8 µg/mL in N. gonorrhoeae.[4][8]

Mutations in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) can also confer macrolide resistance, often by altering the conformation of the 23S rRNA and indirectly affecting drug binding. These mutations have been observed in a variety of bacteria, including Streptococcus pneumoniae and Haemophilus influenzae.[9][10]

Ribosomal Methylation (Erm-mediated)

The most widespread mechanism of macrolide resistance is the post-transcriptional methylation of the 23S rRNA, catalyzed by Erm (erythromycin ribosome methylase) enzymes. These enzymes, encoded by erm genes, are often located on mobile genetic elements, facilitating their dissemination.

-

erm Genes: Several classes of erm genes exist, with erm(A), erm(B), and erm(C) being the most clinically relevant in staphylococci and streptococci.[8][11] The erm(B) gene is frequently associated with high-level macrolide resistance in S. pneumoniae.[2]

-

Mechanism: Erm methyltransferases add one or two methyl groups to the N6 position of a specific adenine residue (A2058 in E. coli) in the 23S rRNA. This methylation sterically hinders the binding of macrolides to the ribosome.

Active Efflux Pumps

Efflux pumps are membrane-spanning proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.

-

mef and msr Genes: The mef (macrolide efflux) and msr (macrolide-streptogramin B resistance) genes encode for major facilitator superfamily (MFS) and ATP-binding cassette (ABC) transporters, respectively. The mef(A) gene is prevalent in S. pneumoniae and is associated with low- to moderate-level resistance.[2] In staphylococci, the msr(A) gene is a common efflux-mediated resistance determinant.[9]

-

mtrCDE Operon: In N. gonorrhoeae, the MtrCDE efflux pump, a member of the resistance-nodulation-division (RND) family, contributes to intrinsic and acquired resistance to azithromycin. Overexpression of this pump, often due to mutations in the mtrR repressor gene or its promoter, leads to reduced susceptibility.[12][13]

-

mph(A) Gene: This gene encodes a macrolide 2'-phosphotransferase that inactivates the antibiotic. It is a significant cause of azithromycin resistance in Enterobacteriaceae, such as E. coli. The presence of mph(A) is often associated with high MIC values (≥32 µg/mL).[11][14][15]

Quantitative Data on Azithromycin Resistance

The following tables summarize the minimum inhibitory concentrations (MICs) associated with different resistance mechanisms and the prevalence of these mechanisms in key bacterial pathogens.

Table 1: Azithromycin MIC Ranges Associated with Different Resistance Mechanisms

| Bacterial Species | Resistance Mechanism | Wild-Type Azithromycin MIC (µg/mL) | Resistant Azithromycin MIC (µg/mL) |

| Neisseria gonorrhoeae | 23S rRNA A2059G mutation | 0.12 - 0.25 | ≥256[2][4][8] |

| 23S rRNA C2611T mutation | 0.12 - 0.25 | 2 - 8[4][8] | |

| mtrR promoter mutation | 0.12 - 0.25 | Elevated, often in combination with other mechanisms[4] | |

| Streptococcus pneumoniae | Susceptible | ≤0.125 | -[14][16] |

| mef(A) gene | - | 0.5 - 32[2] | |

| erm(B) gene | - | ≥64[2] | |

| Escherichia coli | Susceptible | - | - |

| mph(A) gene | - | ≥32[11][14][15] | |

| Staphylococcus aureus | Susceptible | ≤2 | -[17] |

| erm(C) positive | - | MIC50: 4 (constitutive) / 0.25 (inducible)[18] | |

| Methicillin-Resistant (MRSA) | - | 32 - 64[19] | |

| Mycoplasma genitalium | Wild-Type | ~0.008 | -[20] |

| 23S rRNA A2058/A2059 mutation | - | ≥8[20] | |

| Haemophilus influenzae | Susceptible | ≤0.12 | -[21] |

| Resistant | - | >4[21] |

Table 2: Prevalence of Azithromycin Resistance Mechanisms in Clinical Isolates

| Bacterial Species | Resistance Mechanism | Prevalence | Region/Study Population |

| Streptococcus pneumoniae | erm(B) | Varies by region, often predominant mechanism of high-level resistance | Global |

| mef(A) | Varies by region, often associated with low- to moderate-level resistance | Global | |

| Staphylococcus aureus | erm(A) | High prevalence in MLS-resistant isolates | Turkey[8] |

| erm(C) | High prevalence in MLS-resistant isolates | Turkey[8] | |

| Efflux pumps (e.g., NorA, MepA) | Contribute to multidrug resistance, prevalence varies | Global[20][22] | |

| Haemophilus influenzae | Acquired erm or mef genes | Generally low to absent in many studies | Global[5][6][21] |

| Ribosomal mutations (L4, L22, 23S rRNA) | Implicated in resistance | Global[3][4] | |

| Escherichia coli | mph(A) | Most common azithromycin resistance gene | Global[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize azithromycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of azithromycin.

Protocol: Broth Microdilution for Azithromycin MIC Determination

-

Prepare Azithromycin Stock Solution: Dissolve azithromycin powder in an appropriate solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile water to a working stock concentration (e.g., 1280 µg/mL).

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the azithromycin working stock in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.03 µg/mL.

-

Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.

Protocol: Multiplex PCR for erm and mef Genes

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a simple boiling method.

-

PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a combination of forward and reverse primers for the target genes (ermA, ermB, ermC, mefA/E).

-

Primer Sequences:

-

ermA-F: 5'-GTT ACA AAT GTT AAT GAT GGT G-3'

-

ermA-R: 5'-GTA TTA TCG TTA TTA GTT TCT G-3'

-

ermB-F: 5'-GAA AAG GTA CTC AAC CAA ATA-3'

-

ermB-R: 5'-AGT AAC GGT ACT TAA ATT GTT TAC-3'

-

ermC-F: 5'-GCT AAT ATT GTT TAA ATC GGT-3'

-

ermC-R: 5'-TCA AAC CCT TAA TTT CCT TCT-3'

-

mefA/E-F: 5'-AGT ATC ATT AAT CAC TAG TGC-3'

-

mefA/E-R: 5'-TTC TTC TGG TAC TAA AAG TGG-3'

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of bands of the expected sizes indicates the presence of the respective resistance genes.

Protocol: PCR for mph(A) Gene

-

DNA Extraction: As described above.

-

PCR Master Mix Preparation: Prepare a PCR master mix with primers specific for the mph(A) gene.

-

Primer Sequences:

-

mphA-F: 5'-GGC AAT TTA GGC AAG GTT GAG C-3'

-

mphA-R: 5'-TCA GCA TGA GAT GCT CCT CCA G-3'

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

35 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 15 minutes

-

-

Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel.

Sequencing of Target Genes

Sanger sequencing is used to identify specific point mutations in the 23S rRNA, rplD, and rplV genes.

Protocol: Sequencing of 23S rRNA Domain V

-

PCR Amplification: Amplify domain V of the 23S rRNA gene using primers that flank the region of interest.

-

Primer Sequences (Example for N. gonorrhoeae):

-

23S-F: 5'-CGT AAC TAT AAC GGT CCT AAG-3'

-

23S-R: 5'-TTA GCT AAC AGA AAC ATC AAG-3'

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 1 minute

-

30 Cycles of:

-

Denaturation: 94°C for 1 minute

-

Annealing: 66-68°C for 1.5 minutes

-

Extension: 72°C for 2.5 minutes

-

-

Final Extension: 72°C for 7 minutes

-

-

PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

-

Sanger Sequencing: Perform Sanger sequencing using the same or internal primers.

-

Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.

Efflux Pump Activity Assay

An efflux pump inhibitor assay can be used to functionally assess the contribution of efflux pumps to azithromycin resistance.

Protocol: Efflux Pump Inhibitor Assay

-

MIC Determination: Determine the MIC of azithromycin for the test isolate as described in section 4.1.

-

MIC Determination with Inhibitor: Repeat the MIC determination in the presence of a sub-inhibitory concentration of an efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN).

-

Interpretation: A significant reduction (typically four-fold or greater) in the azithromycin MIC in the presence of the inhibitor suggests the involvement of an active efflux pump in resistance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in azithromycin resistance can aid in understanding these mechanisms. The following diagrams were generated using the Graphviz DOT language.

Caption: Mechanism of Erm-mediated ribosomal methylation leading to azithromycin resistance.

Caption: Regulation of the MtrCDE efflux pump in Neisseria gonorrhoeae and its role in resistance.

Caption: Laboratory workflow for the investigation of azithromycin resistance mechanisms.

Conclusion

The development and spread of azithromycin resistance is a complex and multifaceted problem that requires a coordinated and informed response from the scientific and medical communities. This technical guide provides a detailed overview of the core molecular mechanisms of resistance, standardized protocols for their detection, and quantitative data to inform surveillance and research efforts. By understanding the genetic and biochemical basis of resistance, we can better develop novel diagnostics and therapeutics to preserve the efficacy of this critically important antibiotic. Continuous surveillance and research are essential to stay ahead of the evolving landscape of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.plos.org [journals.plos.org]

- 6. Insights into Haemophilus macrolide resistance: A comprehensive systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prevalence of erm genes encoding macrolide-lincosamide-streptogramin (MLS) resistance among clinical isolates of Staphylococcus aureus in a Turkish university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of the mtrCDE efflux pump operon: importance for Neisseria gonorrhoeae antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of the mtrCDE efflux pump operon: importance for Neisseria gonorrhoeae antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin Resistance [pdb101.rcsb.org]

- 18. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. aimspress.com [aimspress.com]

Azithromycin derivatives and their potential therapeutic applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of bacterial infections. However, its therapeutic applications extend far beyond its antimicrobial properties. A growing body of research has unveiled the potent immunomodulatory, anti-inflammatory, anti-cancer, anti-viral, and anti-parasitic activities of azithromycin and its derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of novel azithromycin derivatives. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and development in this promising field.

Introduction

Azithromycin, a 15-membered ring macrolide, is a derivative of erythromycin.[1] Its unique chemical structure, characterized by a methyl-substituted nitrogen atom in the lactone ring, confers enhanced acid stability and favorable pharmacokinetic properties, including high tissue penetration and a long half-life.[2][3] Beyond its well-established antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, azithromycin exhibits a remarkable range of non-antibiotic effects.[4][5] These pleiotropic activities have spurred the development of a diverse array of azithromycin derivatives, engineered to optimize specific therapeutic actions while in some cases reducing or eliminating antimicrobial activity to mitigate the risk of antibiotic resistance.[6][7] This guide will delve into the burgeoning landscape of these derivatives and their potential to address a spectrum of diseases.

Synthesis of Azithromycin Derivatives

The synthesis of novel azithromycin derivatives often involves modifications at key positions on the macrolide scaffold to modulate its biological activity. A significant focus has been on developing derivatives with potent anti-inflammatory properties and minimal to no antibacterial effects.

One notable example is the synthesis of 2′-dehydroxy-5″-epi-azithromycin, a non-antibiotic derivative with retained in vivo anti-inflammatory properties.[6] The synthesis is achieved through a modified Barton-McCombie radical deoxygenation method.[8] This process involves the selective deoxygenation at the 2'-hydroxyl group of the desosamine sugar and an unexpected epimerization at the 5"-position of the cladinose sugar, which is critical for abolishing its ability to bind to the bacterial ribosome.[6]

Experimental Protocol: Synthesis of 2′-dehydroxy-5″-epi-azithromycin

The following protocol is a summary of the method described by Kragol et al. (2022).[8]

Materials:

-

Azithromycin

-

Toluene

-

Sodium hydrogen carbonate

-

O-phenyl chlorothionoformate

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (ACCN)

-

Tris(trimethylsilyl)silane

-

Ethyl acetate

-

Dichloromethane

-

Acetonitrile

Procedure:

-

To a stirred solution of azithromycin in toluene, add sodium hydrogen carbonate.

-

Add O-phenyl chlorothionoformate in portions and heat the reaction mixture.

-

Filter off the sodium hydrogen carbonate and dilute the filtrate with fresh toluene.

-

Purge the toluene solution with nitrogen and add ACCN.

-

Heat the reaction mixture and add tris(trimethylsilyl)silane, continuing to stir at high temperature.

-

Evaporate the toluene and dissolve the residue in a water/ethyl acetate mixture.

-

Adjust the pH and perform a series of extractions with ethyl acetate and dichloromethane at varying pH levels.

-

Dry the organic layer and evaporate the solvent.

-

Precipitate the final product from acetonitrile to yield 2′-dehydroxy-5″-epi-azithromycin.[8]

Therapeutic Applications and Quantitative Data

Azithromycin derivatives have shown promise in a multitude of therapeutic areas. The following sections summarize their applications and present key quantitative data in structured tables.

Anti-inflammatory and Immunomodulatory Applications

Azithromycin and its derivatives exert significant immunomodulatory effects, primarily by targeting macrophages and altering their polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[9][10] This is achieved through the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1.[9][11] This activity leads to a reduction in pro-inflammatory cytokines like IL-12 and an increase in the anti-inflammatory cytokine IL-10.[8][12]

| Derivative | Assay | Cell Type | Effect | IC50 / Concentration | Reference |

| Azithromycin | NF-κB Inhibition | A549 cells | Inhibition of TNFα-stimulated NF-κB activity | 56 µM | [13][14] |

| Azithromycin Derivative 5 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 25 µM and 125 µM | [8] |

| Azithromycin Derivative 4 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 125 µM | [8] |

| Azithromycin Derivative 7 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 125 µM | [8] |

Anti-Cancer Applications

Recent studies have highlighted the potential of azithromycin and its derivatives as anti-cancer agents. They can inhibit cancer cell proliferation, induce apoptosis, and synergistically enhance the efficacy of conventional chemotherapeutic drugs.[15][16] The anti-cancer mechanism involves the inhibition of autophagy and the upregulation of death receptors like DR4 and DR5, which sensitizes cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[17][18] Furthermore, azithromycin has been shown to inhibit tumor angiogenesis by suppressing VEGFR2-mediated signaling pathways.[19]

| Derivative | Cancer Cell Line | Effect | IC50 | Reference |

| Azithromycin | Hela (Cervical Cancer) | Inhibition of cell proliferation | 15.66 µg/mL (at 72h) | [15] |

| Azithromycin | SGC-7901 (Gastric Cancer) | Inhibition of cell proliferation | 26.05 µg/mL (at 72h) | [15] |

| Azithromycin | HCT-116 (Colon Cancer) | Inhibition of cell proliferation | 63.19 ± 24.60 µmol/L (at 48h) | [17] |

| Azithromycin | SW480 (Colon Cancer) | Inhibition of cell proliferation | 140.85 ± 32.81 µmol/L (at 48h) | [17] |

Anti-Malarial Applications

Azithromycin derivatives have emerged as promising candidates for the treatment of malaria. They exhibit a dual mechanism of action against Plasmodium falciparum: a "delayed death" effect by inhibiting protein synthesis in the parasite's apicoplast, and a "quick-killing" effect that is independent of the apicoplast.[20] Several analogues have demonstrated significantly improved potency compared to the parent compound.[14]

| Derivative | Plasmodium Strain | Assay | IC50 | Fold Improvement over Azithromycin | Reference |

| Analogue A13 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | <0.1 µM | >38 | [13] |

| Analogue B2 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | <0.1 µM | >38 | [13] |

| Analogue C1 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | 0.1-0.5 µM | >7.6 | [13] |

| Analogue D1 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | 0.1-0.5 µM | >7.6 | [13] |

Anti-Viral Applications

Azithromycin possesses broad-spectrum antiviral activity against a range of viruses, including influenza, Zika, and rhinoviruses.[21][22] Its antiviral mechanisms are multifaceted, involving the enhancement of interferon-dependent antiviral pathways and the inhibition of viral entry and replication.[12][23]

| Virus | Cell Line | Effect | EC50 | Reference |

| SARS-CoV-2 | Vero E6 cells | Inhibition of viral replication | 2.12 µM | [4] |

| Influenza A (H1N1) | MDCK cells | Inhibition of viral replication | - | [24] |

| Zika Virus | Glial cells | Reduction of viral proliferation | - | [23] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol: Macrophage Polarization Assay

This protocol is adapted from studies investigating the immunomodulatory effects of azithromycin derivatives.[8][9]

Cell Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice and culture them in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days to allow for differentiation.

Polarization and Treatment:

-

Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate.

-

To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For testing the derivatives, co-treat the cells with the M1 stimuli and various concentrations of the azithromycin derivative.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Analysis:

-

Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Lyse the cells to extract protein for Western blot analysis of signaling pathway components.

Protocol: Western Blot Analysis of NF-κB Pathway

This protocol provides a general framework for assessing NF-κB activation.[3][24][25]

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

Electrophoresis and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Cytokine Measurement by ELISA